Cas no 915923-47-6 (3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid)
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid
- DTXSID20649218
- CS-0330337
- AKOS005171297
- SCHEMBL24732015
- MFCD08691613
- LS-01590
- 915923-47-6
- FT-0678988
- STK503069
- 3-(4-methyl-1,4-diazepan-1-yl)propanoicacid
-
- MDL: MFCD08691613
- Inchi: 1S/C9H18N2O2/c1-10-4-2-5-11(8-7-10)6-3-9(12)13/h2-8H2,1H3,(H,12,13)
- InChI Key: BPEROZOGSOPVNQ-UHFFFAOYSA-N
- SMILES: OC(CCN1CCN(C)CCC1)=O
Computed Properties
- Exact Mass: 186.13700
- Monoisotopic Mass: 186.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- PSA: 43.78000
- LogP: -0.02560
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M342325-10mg |
3-(4-methyl-1,4-diazepan-1-yl)propanoic acid |
915923-47-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M342325-50mg |
3-(4-methyl-1,4-diazepan-1-yl)propanoic acid |
915923-47-6 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M342325-100mg |
3-(4-methyl-1,4-diazepan-1-yl)propanoic acid |
915923-47-6 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Chemenu | CM115290-1g |
3-(4-methyl-1,4-diazepan-1-yl)propanoic acid |
915923-47-6 | 95% | 1g |
$146 | 2022-06-09 | |
| Chemenu | CM115290-5g |
3-(4-methyl-1,4-diazepan-1-yl)propanoic acid |
915923-47-6 | 95% | 5g |
$373 | 2022-06-09 | |
| abcr | AB217405-500 mg |
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid; 95% |
915923-47-6 | 500MG |
€165.80 | 2023-01-27 | ||
| abcr | AB217405-1 g |
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid; 95% |
915923-47-6 | 1g |
€197.30 | 2023-06-23 | ||
| abcr | AB217405-500mg |
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid, 95%; . |
915923-47-6 | 95% | 500mg |
€173.00 | 2025-04-15 | |
| abcr | AB217405-1g |
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid, 95%; . |
915923-47-6 | 95% | 1g |
€197.00 | 2025-04-15 | |
| A2B Chem LLC | AD17274-500mg |
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid |
915923-47-6 | >95% | 500mg |
$384.00 | 2024-05-20 |
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid Suppliers
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid
Introduction to 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid (CAS No. 915923-47-6)
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 915923-47-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a 4-methyl-1,4-diazepane moiety linked to a propanoic acid side chain, has garnered attention due to its structural complexity and potential biological activities. The presence of the diazepane ring system suggests possible interactions with biological targets, while the propanoic acid moiety may influence solubility and metabolic pathways. This introduction aims to provide a comprehensive overview of the compound, its chemical properties, synthetic approaches, and emerging applications in medicinal chemistry.
The chemical structure of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid can be described as a derivative of 1,4-diazepane, a heterocyclic compound known for its role in various pharmacological contexts. The substitution at the 4-position with a methyl group introduces steric and electronic effects that can modulate the compound's reactivity and binding affinity. The attachment of a propanoic acid group at the 1-position further diversifies its functional properties, making it a versatile scaffold for drug design. Such structural features are often exploited in the development of novel therapeutic agents targeting neurological and inflammatory disorders.
In recent years, there has been growing interest in diazepane derivatives due to their potential as pharmacological tools. The 4-methyl-1,4-diazepane core is structurally related to benzodiazepines but with distinct pharmacokinetic profiles, making it an attractive alternative for drug discovery. Researchers have been exploring modifications at various positions of this scaffold to optimize bioactivity and reduce side effects. The incorporation of a propanoic acid moiety into such derivatives has been shown to enhance binding interactions with specific enzymes or receptors, thereby improving therapeutic efficacy.
One of the most compelling aspects of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid is its potential application in the treatment of neurological disorders. The diazepane ring system is known to interact with GABAergic receptors, which play a crucial role in modulating neuronal excitability. By modifying the substituents on this ring, researchers can fine-tune the compound's ability to interact with these receptors without causing excessive sedation or tolerance. Preliminary studies have suggested that derivatives of this type may have applications in managing conditions such as anxiety, epilepsy, and neurodegenerative diseases.
Another area where this compound shows promise is in anti-inflammatory research. Inflammation is a complex biological process involving multiple cellular and molecular mechanisms. The propanoic acid group in 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid may contribute to its ability to modulate inflammatory pathways by interacting with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). These enzymes are key players in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting their activity or altering their regulation, this compound could potentially reduce inflammation and associated symptoms in chronic diseases such as rheumatoid arthritis or inflammatory bowel disease.
Synthetic methodologies for preparing 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid have been refined over time to ensure high yield and purity. One common approach involves the condensation of appropriately substituted amino acids or peptides with carbonyl compounds under controlled conditions. Alternatively, transition metal-catalyzed reactions can be employed to construct the diazepane ring system efficiently. Advances in synthetic chemistry have enabled the preparation of complex derivatives with high precision, allowing researchers to explore a wide range of structural variations.
The pharmacokinetic properties of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid are also an important consideration in drug development. Factors such as solubility, stability, absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to determine whether the compound is suitable for clinical use. Computational modeling techniques have been increasingly used to predict these properties before experimental testing begins. Such models can provide valuable insights into how the compound will behave in vivo and help guide optimization efforts.
In conclusion,3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid (CAS No. 915923-47-6) represents a promising scaffold for developing novel therapeutic agents with applications ranging from neurological disorders to inflammation management. Its unique structural features—combining a 4-methyl-1,4-diazepane core with a propanoic acid side chain—make it an attractive candidate for further investigation by medicinal chemists and biologists alike. As research continues to uncover new biological targets and synthetic strategies,3-(4-Methyl-1,4-diazepan-1-y l)propanoic acid is likely to play an increasingly important role in addressing unmet medical needs.
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